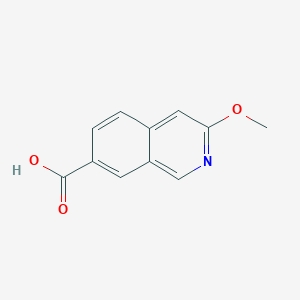
3-Methoxy-4-(tributylstannyl)pyridazine
概要
説明
3-Methoxy-4-(tributylstannyl)pyridazine is a chemical compound with the molecular formula C17H32N2OSn and a molecular weight of 399.16 g/mol . It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. This compound is notable for its use in various chemical reactions and its applications in scientific research.
準備方法
The synthesis of 3-Methoxy-4-(tributylstannyl)pyridazine typically involves the reaction of 3-methoxypyridazine with tributyltin chloride under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
3-Methoxy-4-(tributylstannyl)pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tributyltin group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydride, and solvents such as THF and DMF. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
科学的研究の応用
3-Methoxy-4-(tributylstannyl)pyridazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
作用機序
The mechanism of action of 3-Methoxy-4-(tributylstannyl)pyridazine in chemical reactions typically involves the activation of the tributyltin group, which facilitates the formation of new bonds. In cross-coupling reactions, the palladium catalyst activates the tributyltin group, allowing it to react with electrophiles to form carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
類似化合物との比較
3-Methoxy-4-(tributylstannyl)pyridazine can be compared with other stannylated pyridazine derivatives, such as:
4-(Tributylstannyl)pyridazine: Similar in structure but lacks the methoxy group, which can influence its reactivity and applications.
3-Methoxy-4-(trimethylstannyl)pyridazine: Contains a trimethylstannyl group instead of a tributyltin group, which may affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which makes it a versatile intermediate in organic synthesis and valuable in various research applications.
特性
IUPAC Name |
tributyl-(3-methoxypyridazin-4-yl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-3-2-4-6-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBMCRDDEJUMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N=NC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2OSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[[3-(TRIMETHOXYSILYL)PROPOXY]METHYL]-1,3-DIOXOLAN-2-ONE](/img/structure/B6334204.png)






